molecular formula C8H11NO2 B15308132 8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid

8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid

Cat. No.: B15308132
M. Wt: 153.18 g/mol
InChI Key: ZAZOGAHQAWUCJK-UHFFFAOYSA-N
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Description

8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid is a bicyclic compound that belongs to the family of tropane alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific context and application. The exact molecular targets and pathways are still under investigation, but they are likely related to its structure as a tropane alkaloid .

Comparison with Similar Compounds

Uniqueness: 8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid is unique due to its specific bicyclic structure and the presence of a carboxylic acid group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C8H11NO2/c10-8(11)6-3-1-5-2-4-7(6)9-5/h3,5,7,9H,1-2,4H2,(H,10,11)

InChI Key

ZAZOGAHQAWUCJK-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=CCC1N2)C(=O)O

Origin of Product

United States

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